molecular formula C9H11F2IN2O2 B2760484 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid CAS No. 1946814-16-9

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid

Cat. No.: B2760484
CAS No.: 1946814-16-9
M. Wt: 344.1
InChI Key: NYTKPDHIURUYCQ-UHFFFAOYSA-N
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Description

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with difluoromethyl, iodine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Butanoic acid side chain: The final step involves the attachment of the butanoic acid side chain, which can be achieved through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of agrochemicals, such as herbicides or fungicides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate the formation of covalent bonds with target proteins. The overall effect is the modulation of biological pathways, leading to the desired therapeutic or pesticidal outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(Trifluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-[5-(Difluoromethyl)-4-chloro-3-methylpyrazol-1-yl]butanoic acid: Similar structure but with a chlorine atom instead of an iodine atom.

    3-[5-(Difluoromethyl)-4-iodo-3-ethylpyrazol-1-yl]butanoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid is unique due to the presence of both the difluoromethyl and iodine substituents, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and specificity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

3-[5-(difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2IN2O2/c1-4(3-6(15)16)14-8(9(10)11)7(12)5(2)13-14/h4,9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTKPDHIURUYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)C(F)F)C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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